2-Methyl-3-[(5-methyl-2,3-dihydrofuran-4-yl)disulfanyl]furan 2-Methyl-3-[(5-methyl-2,3-dihydrofuran-4-yl)disulfanyl]furan
Brand Name: Vulcanchem
CAS No.: 91265-97-3
VCID: VC3762971
InChI: InChI=1S/C10H12O2S2/c1-7-9(3-5-11-7)13-14-10-4-6-12-8(10)2/h3,5H,4,6H2,1-2H3
SMILES: CC1=C(CCO1)SSC2=C(OC=C2)C
Molecular Formula: C10H12O2S2
Molecular Weight: 228.3 g/mol

2-Methyl-3-[(5-methyl-2,3-dihydrofuran-4-yl)disulfanyl]furan

CAS No.: 91265-97-3

Cat. No.: VC3762971

Molecular Formula: C10H12O2S2

Molecular Weight: 228.3 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-3-[(5-methyl-2,3-dihydrofuran-4-yl)disulfanyl]furan - 91265-97-3

Specification

CAS No. 91265-97-3
Molecular Formula C10H12O2S2
Molecular Weight 228.3 g/mol
IUPAC Name 2-methyl-3-[(5-methyl-2,3-dihydrofuran-4-yl)disulfanyl]furan
Standard InChI InChI=1S/C10H12O2S2/c1-7-9(3-5-11-7)13-14-10-4-6-12-8(10)2/h3,5H,4,6H2,1-2H3
Standard InChI Key XHMKUMOVGFTUCW-UHFFFAOYSA-N
SMILES CC1=C(CCO1)SSC2=C(OC=C2)C
Canonical SMILES CC1=C(CCO1)SSC2=C(OC=C2)C

Introduction

Structural Characteristics and Molecular Identity

Core Architecture

The compound’s structure features two substituted furan rings connected via a disulfide bond. The first furan ring (2-methylfuran) is substituted at the 3-position, while the second ring (5-methyl-2,3-dihydrofuran) is partially hydrogenated, adopting a tetrahydrofuran-like conformation . The disulfide bridge between the C3 position of the furan and the C4 position of the dihydrofuran introduces conformational rigidity and redox sensitivity, as disulfide bonds are prone to reduction under physiological conditions .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₀H₁₂O₂S₂
Molecular Weight228.3 g/mol
IUPAC Name2-methyl-3-[(5-methyl-2,3-dihydrofuran-4-yl)disulfanyl]furan
Canonical SMILESCC1=C(CCO1)SSC2=C(OC=C2)C
InChI KeyXHMKUMOVGFTUCW-UHFFFAOYSA-N

Synthesis and Production

Reported Methodologies

  • Thiol-Disulfide Exchange: Reaction of 3-mercapto-2-methylfuran with 4-mercapto-5-methyl-2,3-dihydrofuran under oxidative conditions (e.g., I₂, H₂O₂) .

  • Cross-Coupling: Palladium-catalyzed coupling between furylthiols and dihydrofuryl halides, though this method risks over-oxidation to sulfonic acids .

Challenges in Synthesis

  • Regioselectivity: Ensuring disulfide formation occurs exclusively between the C3 and C4 positions requires careful control of reaction kinetics .

  • Stability: The disulfide bond is susceptible to reduction by glutathione or other biological nucleophiles, complicating storage and handling.

Chemical Properties and Reactivity

Table 2: Predicted Reactivity Pathways

Reaction TypeReagentsProducts
ReductionDTT, TCEP2-Methyl-3-mercaptofuran + 5-Methyl-4-mercapto-2,3-dihydrofuran
OxidationH₂O₂, O₃Sulfoxides or sulfones
AlkylationCH₃I, K₂CO₃S-Methyl derivatives

Biological Activities and Applications

Industrial Uses

  • Flavor Chemistry: Similar disulfide-containing furans contribute to meaty or roasted flavors in processed foods .

  • Polymer Additives: As a cross-linking agent in sulfur-cured rubbers, though this application remains speculative.

Future Research Directions

  • Synthetic Optimization: Develop catalytic methods for regioselective disulfide formation .

  • Biological Screening: Evaluate anticancer and antimicrobial efficacy in cell-based assays .

  • Computational Modeling: Predict metabolite pathways using DFT or molecular docking .

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